D-Ribose-d-2

Description

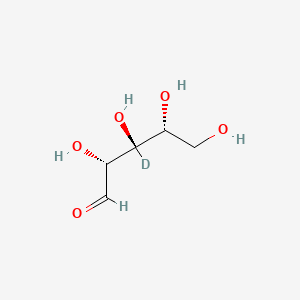

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

(2R,3R,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5D |

InChI Key |

PYMYPHUHKUWMLA-GNCXMTFQSA-N |

Isomeric SMILES |

[2H][C@@]([C@@H](CO)O)([C@H](C=O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of D-Ribose and its Isotopologue D-Ribose-d-2: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological significance of D-Ribose, a fundamental pentose sugar, and clarifies the role of its deuterated isotopologue, D-Ribose-d-2, as a powerful tool in metabolic research. While "this compound" is not a standard biological effector, its use in isotopic labeling studies is critical for elucidating the metabolic fate and flux of D-Ribose in various cellular processes.

Core Biological Significance of D-Ribose

D-Ribose is a naturally occurring five-carbon monosaccharide that is a cornerstone of cellular metabolism and structure.[1] Its biological importance is multifaceted, extending from being a structural component of nucleic acids to a key player in energy metabolism.

Precursor for Nucleotide and Nucleic Acid Synthesis

D-Ribose is an essential building block for ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[2] In its phosphorylated form, ribose-5-phosphate, it is a precursor for the synthesis of nucleotides, which are the monomers of nucleic acids.[3] Furthermore, D-ribose is a structural component of other crucial molecules such as adenosine triphosphate (ATP), the primary energy currency of the cell, and coenzymes like acetyl coenzyme A.[2][4]

Central Role in the Pentose Phosphate Pathway (PPP)

The body synthesizes D-ribose from glucose via the pentose phosphate pathway (PPP), a metabolic pathway that runs parallel to glycolysis.[5] The PPP has two main phases: the oxidative phase, which generates NADPH and ribulose-5-phosphate, and the non-oxidative phase, which converts ribulose-5-phosphate into other pentose sugars, including ribose-5-phosphate.[6] Ribose-5-phosphate is a critical intermediate that can then be used for the synthesis of nucleotides and nucleic acids.[3]

Role in Cellular Energy Metabolism and ATP Regeneration

D-Ribose plays a vital role in cellular energy production.[1] It is a key component of ATP, and its availability can influence the rate of ATP synthesis.[7] In conditions of high energy demand or metabolic stress, such as intense exercise or myocardial ischemia, the demand for ATP can outpace its production.[5][7] Supplemental D-ribose can bypass the rate-limiting steps of the PPP, providing a more direct substrate for the synthesis of D-ribose-5-phosphate and subsequently accelerating the regeneration of ATP.[4][8] This has been shown to be particularly beneficial for tissues with high energy requirements, like the heart and skeletal muscles.[2]

This compound: A Tool for Metabolic Tracing

"this compound" refers to D-Ribose that has been isotopically labeled with deuterium (a stable isotope of hydrogen) at the second carbon position. This deuterated form of D-Ribose is chemically and biologically similar to its unlabeled counterpart but can be detected and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9][10] This makes it an invaluable tracer for studying the dynamics of D-Ribose metabolism in vitro and in vivo.

Elucidating Metabolic Pathways and Flux

By introducing this compound into a biological system, researchers can track the movement of the deuterium label as the ribose molecule is metabolized. This allows for the quantification of metabolic flux through various pathways, such as the PPP and nucleotide synthesis pathways. For instance, the ratio of different isotopologues of downstream metabolites can reveal the relative contributions of the oxidative and non-oxidative branches of the PPP to ribose phosphate production.

Studying RNA and DNA Dynamics

Deuterated nucleotides, synthesized from this compound, can be incorporated into RNA and DNA.[11] This enables the study of nucleic acid turnover, providing insights into processes like ribosomal biogenesis and DNA repair.[12] The rate of deuterium incorporation into RNA-bound ribose can serve as a biomarker for de novo ribosomal synthesis.[12]

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effects of D-Ribose and its deuterated forms.

| Parameter | Organism/System | Condition | Observation | Reference |

| Deuterium Incorporation into Purine Ribose | C2C12 cells | Increasing media D2O enrichment | Linear increase in mole percent excess (MPE) of ribose, with an average of 2.1 2H incorporated. | [12] |

| RNA Synthesis Rate | Human Muscle | Resistance exercise | Increased from ~0.8%/day to 1.7 ± 0.3%/day at 3 weeks and 1.2 ± 0.1%/day at 6 weeks. | [12] |

| Myocardial ATP Levels | Rat Hearts | Isoproterenol-induced ischemia | D-ribose infusion attenuated the decline in ATP levels after 5 hours and prevented it after 24 hours. | [7] |

| Patient Well-being | Chronic Fatigue Syndrome and Fibromyalgia Patients | D-ribose supplementation (5g, 3x daily) | Approximately 66% of patients experienced significant improvement in energy, sleep, mental clarity, and pain intensity. | [2] |

Experimental Protocols

General Protocol for Metabolic Tracing with this compound

A typical experiment to trace the metabolism of this compound involves the following steps:

-

Administration: this compound is introduced to the biological system, either by adding it to cell culture media or by administering it to an animal model.

-

Sample Collection: At various time points, biological samples (e.g., cells, tissues, biofluids) are collected.

-

Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate solvents and techniques.

-

Derivatization (Optional): Some metabolites may require chemical derivatization to improve their volatility and stability for analysis by gas chromatography-mass spectrometry (GC-MS).

-

Mass Spectrometry Analysis: The extracted metabolites are analyzed by mass spectrometry (e.g., GC-MS, LC-MS) to determine the isotopic enrichment of deuterium in D-Ribose and its downstream metabolites.

-

Data Analysis: The mass isotopomer distribution data is used to calculate metabolic fluxes and turnover rates.

Protocol for RNA Turnover Analysis using Deuterated Ribose

This protocol outlines the key steps for measuring RNA turnover using a deuterated tracer:

-

Labeling: A deuterium source (e.g., D2O or deuterated ribose) is administered to the cells or organism.

-

RNA Isolation: Total RNA is extracted from the biological samples at different time points.

-

RNA Hydrolysis: The isolated RNA is hydrolyzed to its constituent ribonucleosides.

-

Derivatization: The ribonucleosides are derivatized to make them suitable for GC-MS analysis.

-

GC-MS Analysis: The derivatized ribonucleosides are analyzed by GC-MS to measure the mole percent excess of the deuterated isotopologue.

-

Calculation of Synthesis Rate: The rate of new RNA synthesis is calculated from the rate of deuterium incorporation into the ribose moiety of the ribonucleosides.[12]

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: The Pentose Phosphate Pathway highlighting the generation of Ribose-5-Phosphate.

Experimental Workflow

Caption: A generalized experimental workflow for metabolic tracing using this compound.

References

- 1. How D-ribose supplies the cells in the body with energy [vita-world24.de]

- 2. droracle.ai [droracle.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.cytoplan.co.uk [blog.cytoplan.co.uk]

- 6. PathWhiz [smpdb.ca]

- 7. medisearch.io [medisearch.io]

- 8. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Determination of DNA structure in solution: enzymatic deuteration of the ribose 2' carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of 2-Deoxy-D-ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and chemical properties of 2-Deoxy-D-ribose. The information is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this critical biological molecule. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for property determination, and includes a visualization of a relevant signaling pathway.

Introduction

2-Deoxy-D-ribose is a naturally occurring monosaccharide that plays a fundamental role in the structure of deoxyribonucleic acid (DNA).[1] As a central component of the DNA backbone, it is essential for the storage and transmission of genetic information in all living organisms. Its unique structure, lacking a hydroxyl group at the 2' position compared to its parent sugar D-ribose, imparts DNA with the necessary flexibility and stability for the formation of the double helix. Beyond its structural role in genetics, 2-Deoxy-D-ribose is also implicated in various cellular processes, including angiogenesis and apoptosis, making it a molecule of significant interest in biomedical research and drug development.

Structure of 2-Deoxy-D-ribose

2-Deoxy-D-ribose is an aldopentose, a five-carbon sugar with an aldehyde functional group.[1] Its empirical formula is C₅H₁₀O₄.[1][2][3][4] In aqueous solution, 2-Deoxy-D-ribose exists in equilibrium between a linear, open-chain form and two cyclic forms: the five-membered furanose ring and the six-membered pyranose ring. The pyranose form is predominant in solution.

Linear Form: The open-chain structure of 2-Deoxy-D-ribose features an aldehyde group at one end and hydroxyl groups on the remaining carbon atoms, with the exception of the second carbon, which is deoxygenated.

Cyclic Forms: The cyclic forms are generated by an intramolecular hemiacetal formation between the aldehyde group and one of the hydroxyl groups.

-

Deoxyribofuranose: A five-membered ring structure formed by the reaction of the C1 aldehyde with the C4 hydroxyl group. This is the form of deoxyribose found in DNA.

-

Deoxyribopyranose: A six-membered ring structure formed by the reaction of the C1 aldehyde with the C5 hydroxyl group.

The absence of the 2'-hydroxyl group is a key structural feature that distinguishes 2-Deoxy-D-ribose from D-ribose and has profound implications for the stability and structure of DNA.

Chemical and Physical Properties

2-Deoxy-D-ribose is a white to off-white crystalline solid that is highly soluble in water.[3][5] The key chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 533-67-5 | [2][3][6] |

| Molecular Formula | C₅H₁₀O₄ | [1][2][3][4] |

| Molar Mass | 134.13 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [3][5] |

Physicochemical Properties

| Property | Value | Conditions | Reference(s) |

| Melting Point | 89-90 °C | - | [3][7][8] |

| 91 °C | Standard state (25 °C, 100 kPa) | [1] | |

| Solubility in Water | Very soluble | - | [1] |

| Soluble | - | [5] | |

| 100 g/L (10 g/100mL) | at 20 °C | [9] | |

| 50 mg/mL (5 g/100mL) | - | ||

| 27 mg/mL (2.7 g/100mL) | at 25 °C | [10] | |

| Solubility in Other Solvents | Soluble in pyridine, slightly soluble in alcohol | - | |

| Ethanol: ~5 mg/mL; DMSO: ~3 mg/mL; DMF: ~10 mg/mL | - | [11] | |

| Specific Rotation ([α]D) | -54.0° to -58.0° | c=1 in H₂O, at 20 °C | [6] |

| -59.0° to -54.0° | c=1 in H₂O, after 24 hr | [12] | |

| -59° | c=1 in H₂O, at 22 °C | [3][13] | |

| -56° ± 2° | c=1% in H₂O, after 24 hr, at 20 °C |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a crystalline sample of 2-Deoxy-D-ribose.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the 2-Deoxy-D-ribose sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

-

Repeat until a column of packed solid of 2-3 mm in height is obtained.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 89-90°C), set the heating rate to rapidly increase to about 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

Determination of Specific Rotation (Polarimetry)

Objective: To measure the specific rotation of a solution of 2-Deoxy-D-ribose.

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of 2-Deoxy-D-ribose (e.g., 0.100 g).

-

Transfer the weighed solid into a 10 mL volumetric flask.

-

Dissolve the solid in distilled water and fill the flask to the mark. This creates a solution with a concentration of 1 g/100 mL (c=1).

-

-

Instrument Calibration:

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize.

-

Fill the polarimeter cell with the solvent (distilled water) and place it in the instrument.

-

Take a reading of the blank solvent and set this as the zero point.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared 2-Deoxy-D-ribose solution and then fill the cell completely, ensuring no air bubbles are present.

-

Place the filled cell into the polarimeter.

-

Rotate the analyzer until the light intensity in the two halves of the visual field is equal.

-

Record the observed angle of rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the polarimeter cell in decimeters (dm) c = concentration of the solution in g/mL

-

-

Reporting:

-

The specific rotation is reported along with the temperature (T) and the wavelength (λ) of the light source used, in the format [α]Tλ.

-

Signaling Pathway Involvement

2-Deoxy-D-ribose is not only a structural component but also an active participant in cellular signaling, particularly in the context of apoptosis (programmed cell death). It has been shown to induce apoptosis through a mechanism involving the depletion of intracellular glutathione (GSH), a key antioxidant. This leads to increased oxidative stress within the cell. Furthermore, 2-Deoxy-D-ribose has been observed to inhibit the hypoxia-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK), a pathway that is also involved in regulating apoptosis.

Below is a diagram illustrating the proposed signaling pathway for 2-Deoxy-D-ribose-induced apoptosis.

Caption: Signaling pathway of 2-Deoxy-D-ribose-induced apoptosis.

Conclusion

2-Deoxy-D-ribose is a molecule of paramount importance in molecular biology and a subject of ongoing research in drug development. Its unique structural features and chemical properties are fundamental to the stability and function of DNA. Furthermore, its involvement in cellular signaling pathways highlights its potential as a target or modulator in various therapeutic contexts. This guide provides a foundational understanding of 2-Deoxy-D-ribose for researchers and scientists, summarizing its key characteristics and providing detailed methodologies for its analysis.

References

- 1. Deoxyribose - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 2-Deoxy- D -ribose 97 533-67-5 [sigmaaldrich.com]

- 4. 2-Deoxy-D-ribose BioReagent,cellculturetested 533-67-5 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Deoxy-D-ribose 533-67-5 | TCI AMERICA [tcichemicals.com]

- 7. 533-67-5 CAS MSDS (2-Deoxy-D-ribose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Deoxy-D-ribose | 533-67-5 [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 2-désoxy-D-ribose, 99 % 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. 2-Deoxy- D -ribose 97 533-67-5 [sigmaaldrich.com]

Discovery and history of D-Ribose as a metabolic tracer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring pentose sugar, is a cornerstone of cellular metabolism, serving as a fundamental building block for essential biomolecules such as adenosine triphosphate (ATP), the primary energy currency of the cell, and the nucleic acids DNA and RNA.[1] While its structural and energetic roles have been appreciated for decades, the application of D-ribose as a metabolic tracer has provided profound insights into the intricate workings of cellular bioenergetics. This technical guide delves into the discovery and history of D-ribose as a metabolic tracer, presenting key quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.

Historical Perspective: Unraveling the Pentose Phosphate Pathway

The journey to understanding D-ribose as a metabolic tracer is intrinsically linked to the elucidation of the Pentose Phosphate Pathway (PPP), a crucial metabolic route running parallel to glycolysis. While D-ribose was first identified in 1891, its metabolic significance remained largely unexplored until the mid-20th century.

Pioneering work in the 1930s by Otto Warburg on erythrocyte metabolism laid the groundwork for understanding direct glucose oxidation.[2] This led to the eventual discovery of the PPP, with the full pathway being elucidated in the early 1950s by Bernard Horecker and his colleagues.[3] These seminal studies revealed that the PPP was a primary route for the synthesis of pentose phosphates, including ribose-5-phosphate, the direct precursor for nucleotide biosynthesis.

The advent of radioisotopes, particularly Carbon-14 (¹⁴C), in the mid-20th century revolutionized metabolic research. Early studies utilized ¹⁴C-labeled glucose to trace the flow of carbon atoms through various metabolic pathways, providing the first direct evidence for the in vivo synthesis of ribose via the PPP.[4][5] These tracer experiments were instrumental in confirming the theoretical pathways and establishing the interconnectedness of carbohydrate metabolism. While not initially using D-ribose itself as the tracer, these experiments were the first to trace the metabolic journey to D-ribose, laying the conceptual foundation for its later use as a direct metabolic probe.

Quantitative Data from In Vivo Studies

The use of D-ribose as a tracer and a therapeutic agent has generated a body of quantitative data, primarily from pharmacokinetic and metabolic studies. These studies provide critical information on its absorption, distribution, and metabolic fate.

Table 1: Pharmacokinetic Parameters of D-Ribose in Rabbits Following a Single Intravenous Dose

| Parameter | 420 mg/kg Dose | 840 mg/kg Dose |

| AUCtotal (mg·min/mL) | 27.91 | 100.21 |

| Elimination Half-life (minutes) | 14.46 | 24.79 |

| Total Clearance (mL·min/kg) | 15.3 | 8.53 |

| Data from a study on the pharmacokinetic evaluation of D-ribose in healthy rabbits.[6] |

Table 2: Pharmacokinetic Parameters of D-Ribose in Humans Following Oral Administration

| Dose | Tmax (minutes) | Cmax (% of baseline) | AUC (% of baseline) | Urinary Excretion (% of dose) |

| 2.5 g | 18 - 30 | - | - | 4.15 - 7.20 |

| 5.0 g | 18 - 30 | - | - | 4.15 - 7.20 |

| 10.0 g | 18 - 30 | - | - | 4.15 - 7.20 |

| Data from a study on the pharmacokinetics of D-ribose in healthy adult subjects.[7] |

Core Metabolic Pathways Involving D-Ribose

D-Ribose enters the cellular metabolic machinery and is primarily directed towards the synthesis of nucleotides, which are essential for a myriad of cellular functions. The following diagrams illustrate the key pathways.

The Pentose Phosphate Pathway (PPP) is a fundamental route for the endogenous synthesis of Ribose-5-Phosphate from glucose. The oxidative phase generates NADPH, a key reductant in anabolic processes, while the non-oxidative phase allows for the interconversion of pentose phosphates and their entry into glycolysis.

Exogenous D-ribose can bypass the rate-limiting steps of the Pentose Phosphate Pathway. It is phosphorylated to ribose-5-phosphate and then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical precursor for both the de novo and salvage pathways of nucleotide synthesis.[8][9] This accelerated production of PRPP can enhance the replenishment of the adenine nucleotide pool, including ATP.

Experimental Protocols for D-Ribose Tracing

The use of isotopically labeled D-ribose allows for the precise tracking of its metabolic fate. Both radioactive (¹⁴C) and stable isotopes (¹³C) have been employed.

General Protocol for In Vivo D-Ribose Tracing in Animal Models

-

Tracer Administration:

-

For pharmacokinetic studies, D-ribose can be administered intravenously (IV) or orally. A typical IV dose in rabbits is between 420-840 mg/kg, administered as a slow injection into the ear vein.[6]

-

For metabolic distribution studies, ¹⁴C-labeled D-ribose can be administered, and its accumulation in various tissues (e.g., liver, heart, brain) can be measured over time.[3]

-

-

Sample Collection:

-

Blood samples are collected at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 180 minutes) to determine the plasma concentration of the tracer and its metabolites.

-

Tissues are harvested at the end of the experiment for analysis of tracer incorporation.

-

-

Sample Preparation and Analysis:

-

Plasma is separated from blood by centrifugation.

-

Tissues are homogenized and extracted to isolate metabolites.

-

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector are used to separate and quantify D-ribose and its labeled metabolites.[10][11][12]

-

Protocol for Stable Isotope Tracing in Cell Culture

-

Cell Culture and Labeling:

-

Cells are cultured in a defined medium.

-

The standard glucose in the medium is replaced with uniformly ¹³C-labeled glucose ([U-¹³C]-glucose) to trace the endogenous synthesis of ribose. Alternatively, ¹³C-labeled D-ribose can be added directly to the medium.

-

-

Metabolite Extraction:

-

After a defined incubation period, the culture medium is removed, and the cells are washed with a cold saline solution.

-

Metabolites are extracted using a cold solvent mixture, typically methanol/water or methanol/acetonitrile/water.

-

-

Analysis by Mass Spectrometry:

-

The cell extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The mass spectrometer is used to detect the mass isotopologues of ribose-5-phosphate, ATP, and other nucleotides. The pattern of ¹³C incorporation provides information about the metabolic pathways that were active.[13][14]

-

This workflow outlines the key steps in both in vivo and in vitro D-ribose tracing experiments, from tracer administration to data analysis.

Conclusion and Future Directions

The journey from the discovery of D-ribose to its application as a sophisticated metabolic tracer has significantly advanced our understanding of cellular bioenergetics. The ability to trace the flux of D-ribose into the nucleotide pool has provided invaluable insights into the regulation of energy metabolism, particularly in tissues with high energy demands such as the heart and skeletal muscle.

Future research will likely focus on the application of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to further refine our understanding of D-ribose metabolism in complex biological systems. The development of novel, non-invasive imaging techniques to visualize D-ribose uptake and metabolism in real-time holds great promise for both basic research and clinical diagnostics. As our knowledge of the intricate dance of metabolic pathways continues to grow, D-ribose will undoubtedly remain a key tool for illuminating the fundamental processes that sustain life.

References

- 1. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of Ribose Metabolism. I. The Pathway of Nucleic Acid Ribose Synthesis in a Human Carcinoma Cell in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Central Role of D-Ribose-5-Phosphate in the Pentose Phosphate Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the role of D-Ribose-5-phosphate in the pentose phosphate pathway. The initial query referred to "D-Ribose-d-2," which is not a recognized metabolite in this pathway. It is presumed the intended subject was D-Ribose-5-phosphate, a critical intermediate in cellular metabolism.

Executive Summary

The pentose phosphate pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis.[1][2] Its primary functions are to generate nicotinamide adenine dinucleotide phosphate (NADPH) for reductive biosynthesis and antioxidant defense, and to produce precursor molecules for nucleotide and amino acid synthesis.[3][4] At the heart of the non-oxidative branch of the PPP lies D-Ribose-5-phosphate (R5P), a versatile five-carbon sugar phosphate.[5] R5P is the direct precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides, which are the building blocks of RNA and DNA.[1][6] This guide provides a detailed examination of the synthesis, metabolic fate, and regulatory importance of D-Ribose-5-phosphate, presents quantitative data on pathway flux and enzyme kinetics, details relevant experimental protocols, and visualizes the core processes.

The Pentose Phosphate Pathway: An Overview

The PPP is divided into two distinct but interconnected phases: the oxidative phase and the non-oxidative phase.[1][3] The pathway's starting point is glucose-6-phosphate (G6P), an intermediate of glycolysis.[3] The cellular demand for either NADPH or biosynthetic precursors dictates the flux through each phase.

Oxidative Phase

The primary output of the oxidative phase is NADPH. In this phase, two molecules of NADP+ are reduced to NADPH for every molecule of glucose-6-phosphate that is oxidized.[2] This series of reactions is essentially irreversible and culminates in the production of a five-carbon sugar, ribulose-5-phosphate (Ru5P), along with the release of one molecule of CO2.[2]

Non-Oxidative Phase

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions.[3] This phase is centered around ribulose-5-phosphate, the product of the oxidative phase. The key enzymes in this phase are ribose-5-phosphate isomerase, ribulose-5-phosphate 3-epimerase, transketolase, and transaldolase.[3][7] Depending on the metabolic needs of the cell, this phase can either produce R5P for nucleotide synthesis or convert five-carbon sugars back into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[1][3]

D-Ribose-5-Phosphate: Synthesis and Metabolic Fate

D-Ribose-5-phosphate is a pivotal intermediate that links the PPP with major biosynthetic pathways.[5]

Synthesis of D-Ribose-5-Phosphate

R5P is primarily synthesized from ribulose-5-phosphate (Ru5P) via the action of the enzyme ribose-5-phosphate isomerase (RpiA).[1][8] This isomerization is a reversible reaction, allowing for the interconversion between the ketose (Ru5P) and the aldose (R5P).[9]

Metabolic Fates of D-Ribose-5-Phosphate

The primary fate of D-Ribose-5-phosphate is determined by the cell's immediate requirements:

-

Nucleotide and Nucleic Acid Synthesis: This is the most significant anabolic fate of R5P. The enzyme ribose-phosphate diphosphokinase (PRPS1) activates R5P to phosphoribosyl pyrophosphate (PRPP).[1] PRPP is a critical precursor for both de novo and salvage pathways of purine and pyrimidine biosynthesis.[1] All intermediates in the de novo synthesis of purines are constructed on an R5P scaffold.[1]

-

Amino Acid Synthesis: R5P can be converted through the non-oxidative PPP to erythrose-4-phosphate (E4P), which is a precursor for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine).[2]

-

Re-entry into Glycolysis: When the cellular demand for NADPH is high but the need for nucleotide precursors is low, R5P is channeled back into the glycolytic pathway. Through the actions of transketolase and transaldolase, R5P and its isomer xylulose-5-phosphate are converted into glyceraldehyde-3-phosphate and fructose-6-phosphate.[3]

Figure 1: Overview of the Pentose Phosphate Pathway, highlighting D-Ribose-5-Phosphate.

Quantitative Data

The flux through the PPP and the kinetic properties of its enzymes are tightly regulated to meet cellular demands. Below is a summary of relevant quantitative data.

Pentose Phosphate Pathway Flux

Metabolic flux analysis using 13C-labeled glucose has provided quantitative insights into the activity of the PPP in various cell types and conditions.[10]

| Cell Type/Condition | PPP Flux (% of Glucose Utilization) | Key Findings | Reference |

| Cultured Neurons | 19 ± 2% | A surprisingly high proportion of glucose is utilized by the pentose cycle. | [11] |

| Human Fibroblasts (unstressed) | ~20% | In the basal state, a minor fraction of glucose enters the PPP. | [12] |

| Human Fibroblasts (+500µM H2O2) | ~95% | Oxidative stress leads to a significant increase in PPP flux. | [12] |

| Preimplantation Mouse Embryos (2-cell stage) | 15.8% | PPP activity varies with developmental stage. | [13] |

| Preimplantation Mouse Embryos (late blastocyst) | 3.2% | Lowest PPP activity observed at this stage. | [13] |

Enzyme Kinetic Properties

The kinetic parameters of key enzymes in the non-oxidative PPP govern the interconversion of sugar phosphates.

| Enzyme | Substrate | Apparent Km (mM) | Organism/Tissue | Reference |

| Transaldolase | Erythrose-4-Phosphate | 0.13 | Normal Rat Liver | [14] |

| 0.17 | Rat Hepatoma 3924A | [14] | ||

| Fructose-6-Phosphate | 0.30 - 0.35 | Normal Rat Liver & Hepatoma | [14] | |

| Transketolase | D-Ribose-5-Phosphate | 0.3 | Normal Rat Liver & Hepatoma | [14] |

| D-Xylulose-5-Phosphate | 0.5 | Normal Rat Liver & Hepatoma | [14] |

Experimental Protocols

The study of the PPP and the role of D-Ribose-5-phosphate involves a variety of experimental techniques, from enzymatic assays to whole-cell metabolic flux analysis.

Protocol: Spectrophotometric Assay for Transketolase Activity

This protocol measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[15]

Principle: Transketolase converts D-xylulose-5-phosphate and D-ribose-5-phosphate into sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase (TIM). Finally, α-glycerophosphate dehydrogenase (α-GPDH) reduces dihydroxyacetone phosphate to glycerol-3-phosphate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6

-

Thiamine pyrophosphate (TPP): 0.2 mM

-

MgCl2: 5 mM

-

NADH: 0.2 mM

-

α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GPDH/TIM) enzyme mix

-

Substrate: D-Xylulose-5-Phosphate (or D-Ribose-5-Phosphate and Ribose-5-Phosphate Isomerase)

-

Enzyme sample (cell lysate or purified transketolase)

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing Assay Buffer, TPP, MgCl2, NADH, and the α-GPDH/TIM enzyme mix.

-

Incubate the mixture for 5 minutes at 37°C to reach thermal equilibrium.

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of NADH oxidation is directly proportional to the transketolase activity.

Calculation: One unit of transketolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyceraldehyde-3-phosphate per minute under the assay conditions.

Figure 2: Workflow for the coupled spectrophotometric assay of Transketolase activity.

Protocol: 13C-Metabolic Flux Analysis (MFA) of the PPP

This protocol provides a general workflow for quantifying the carbon flow through the PPP using stable isotope labeling.[10][16]

Principle: Cells are cultured with a specifically labeled glucose tracer (e.g., [1,2-13C2]glucose). The 13C label is incorporated into downstream metabolites of the PPP and glycolysis. The labeling patterns of key metabolites, such as amino acids derived from glycolytic intermediates or ribose from RNA, are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][16] A computational model is then used to calculate the relative flux through the PPP versus glycolysis that best explains the observed labeling patterns.[17]

Materials:

-

Cell culture medium deficient in glucose

-

13C-labeled glucose tracer (e.g., [1,2-13C2]glucose)

-

Cell culture flasks or plates

-

Metabolite extraction solution (e.g., 80% methanol)

-

GC-MS or LC-MS system

Procedure:

-

Labeling: Culture cells in a medium containing the 13C-labeled glucose tracer for a period sufficient to reach isotopic steady-state.

-

Quenching and Extraction: Rapidly quench metabolic activity (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold extraction solution.

-

Hydrolysis (for RNA ribose): Isolate RNA from the cell pellet and hydrolyze it to release individual ribonucleosides.

-

Derivatization: Chemically modify the metabolites (e.g., silylation) to make them volatile for GC-MS analysis.

-

MS Analysis: Analyze the derivatized samples by GC-MS or LC-MS to determine the mass isotopomer distributions of target metabolites (e.g., ribose, lactate, alanine).

-

Flux Calculation: Use a metabolic modeling software (e.g., INCA, Metran) to fit the experimental mass isotopomer data to a metabolic network model and estimate the flux distribution.

Figure 3: General workflow for 13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway.

Conclusion

D-Ribose-5-phosphate is far more than a simple intermediate in the pentose phosphate pathway; it represents a critical nexus in cellular metabolism. Its production is tightly coupled to the cell's redox state and biosynthetic needs. As the direct precursor for nucleotide synthesis, the regulation of R5P availability is fundamental for cell growth, proliferation, and repair.[1][5] Consequently, the enzymes responsible for its synthesis and conversion are attractive targets for drug development, particularly in the context of cancer, where there is an upregulated demand for nucleic acids, and in infectious diseases.[1][18][19] A thorough understanding of the quantitative dynamics and regulatory mechanisms surrounding D-Ribose-5-phosphate is therefore essential for researchers and professionals in the life sciences and drug discovery.

References

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. researchgate.net [researchgate.net]

- 8. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 9. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]

- 10. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 11. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Quantitative determination of the pentose phosphate pathway in preimplantation mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 17. Quantitative analysis of flux along the gluconeogenic, glycolytic and pentose phosphate pathways under reducing conditions in hepatocytes isolated from fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and kinetic evaluation of phosphomimetic inhibitors targeting type B ribose-5-phosphate isomerase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ICI Journals Master List [journals.indexcopernicus.com]

Preliminary In-Vitro Studies of D-Ribose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring pentose sugar, is a fundamental building block for numerous essential biomolecules, including ATP, RNA, and DNA. While recognized for its role in cellular energy metabolism, emerging in-vitro research has unveiled its potential to modulate key cellular processes, including cell viability, apoptosis, and inflammatory signaling. This technical guide provides a comprehensive overview of the preliminary in-vitro studies on D-Ribose, with a focus on its effects in cell culture systems. The information presented herein is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of D-Ribose and its derivatives, such as D-Ribose-d-2, which can be utilized in metabolic flux analysis.

Effects on Cell Viability and Proliferation

D-Ribose has been shown to exert differential effects on cell viability and proliferation, which appear to be dependent on the cell type and the concentration of D-Ribose.

Quantitative Data

The following tables summarize the observed effects of D-Ribose on the viability of various cell lines.

Table 1: Effect of D-Ribose on the Viability of Human Neuroblastoma (SH-SY5Y) and Human Embryonic Kidney (HEK293T) Cells [1]

| Cell Line | D-Ribose Concentration | Incubation Time | Percent Viability (relative to control) |

| SH-SY5Y | 10 mM | 48 hours | Significantly decreased (p<0.05) |

| 50 mM | 48 hours | Significantly decreased (p<0.01) | |

| 10 mM | 72 hours | Data not available | |

| 50 mM | 72 hours | Markedly lower than control | |

| HEK293T | 10 mM | 48 hours | Significantly decreased (p<0.05) |

| 50 mM | 48 hours | Significantly decreased (p<0.01) | |

| 10 mM | 72 hours | Data not available | |

| 50 mM | 72 hours | Markedly lower than control |

Table 2: Cytostatic and Cytotoxic Effects of a Potassium Bicarbonate and D-Ribose (K:D-Rib) Solution on Cancer Cell Lines [2]

| Cell Line | K:D-Rib Concentration | Incubation Time | Observed Effect |

| A72 (Canine Cancer) | 5 mM | 48-72 hours | Cell growth arrest (cytostatic) |

| HTB-126 (Human Breast Cancer) | 5 mM | 48 days | Slowed replication |

| 10 mM | Not specified | Cytostatic effect |

Note: The study on A72 and HTB-126 cells used a combined solution of potassium bicarbonate and D-Ribose. While not solely D-Ribose, it provides insights into its potential anti-proliferative effects in combination.

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

D-Ribose (sterile solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium (appropriate for the cell line)

-

96-well plates

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

D-Ribose Treatment: Replace the culture medium with fresh medium containing various concentrations of D-Ribose (e.g., 10 mM, 50 mM). Include a vehicle control (medium without D-Ribose).

-

Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours).[1]

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well.[3]

-

Formazan Crystal Formation: Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3][4]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

-

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[1][3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Note on Potential Interference: Some studies suggest that reducing sugars like D-Ribose may interfere with tetrazolium-based assays like MTT. It is crucial to include proper controls, such as wells with D-Ribose and MTT in cell-free medium, to account for any non-enzymatic reduction of MTT.[2][4]

Induction of Apoptosis

Preliminary studies indicate that D-Ribose can induce apoptosis, or programmed cell death, in certain cell types.

Key Findings

-

D-Ribose and its derivative, 2-deoxy-D-ribose, have been shown to induce apoptosis in human quiescent peripheral blood mononuclear cells.[5]

-

The pro-apoptotic effect of 2-deoxy-D-ribose was observed to be more potent than that of D-Ribose, with apoptosis becoming evident after 48 hours of culture.[5]

-

The induction of apoptosis by 2-deoxy-D-ribose was inhibited by N-acetyl-L-cysteine, suggesting the involvement of oxidative stress and glutathione metabolism.[5]

Experimental Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

D-Ribose (sterile solution)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with the desired concentrations of D-Ribose for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Modulation of Signaling Pathways

D-Ribose has been implicated in the modulation of key signaling pathways involved in inflammation and apoptosis.

RAGE-Dependent NF-κB Activation

In-vitro studies have demonstrated that D-Ribose can induce the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in a RAGE (Receptor for Advanced Glycation End products)-dependent manner.[6][7]

-

D-Ribose treatment leads to the formation of Advanced Glycation End products (AGEs).[6][7]

-

These AGEs bind to the RAGE receptor on the cell surface.[6][7]

-

This binding triggers a downstream signaling cascade that results in the phosphorylation and activation of NF-κB.[6][7]

-

Activated NF-κB then translocates to the nucleus to regulate the expression of target genes involved in inflammation.[6][7]

References

- 1. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - AJMB: Volume 7, Issue 4, Year 2015 - AJMB [ajmb.org]

- 5. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-ribose induces nephropathy through RAGE-dependent NF-κB inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Exploring Central Carbon Metabolism with D-Ribose-d-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways that govern cellular function. By introducing molecules labeled with heavy isotopes (such as ¹³C, ¹⁵N, or ²H), researchers can track the transformation of these molecules through metabolic reactions, thereby quantifying the activity, or flux, of specific pathways. While ¹³C-labeled glucose is a common tracer for central carbon metabolism, deuterium (²H)-labeled substrates offer unique advantages, including lower natural abundance, which can simplify mass spectrometry analysis.

This technical guide focuses on the application of D-Ribose-d-2, a deuterium-labeled form of the pentose sugar ribose, as a probe for central carbon metabolism. D-ribose is a key intermediate in the pentose phosphate pathway (PPP), a critical branch of glucose metabolism that produces NADPH for reductive biosynthesis and antioxidant defense, as well as ribose-5-phosphate for nucleotide synthesis.[1][2] Introducing this compound allows for the direct investigation of the non-oxidative branch of the PPP and its connections to glycolysis and other anabolic pathways.

It is important to note that while the principles of stable isotope tracing are well-established, the specific use of this compound is not widely documented in peer-reviewed literature. Therefore, this guide provides a framework based on established methodologies for metabolic flux analysis using other isotopic tracers. It is intended to serve as a foundational resource for researchers designing and executing novel experiments with this compound.

Metabolic Fate of this compound

Upon entering the cell, D-Ribose is phosphorylated to Ribose-5-Phosphate (R5P). The deuterium label on this compound is then carried through the non-oxidative branch of the pentose phosphate pathway. The key enzymes transketolase and transaldolase rearrange the carbon skeletons of sugar phosphates, distributing the deuterium label to glycolytic intermediates such as Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P). These labeled intermediates can then proceed through glycolysis, the TCA cycle, or be used for biosynthesis.

Hypothetical Quantitative Data

The following table presents hypothetical data illustrating the expected mass isotopomer distribution (MID) of key metabolites in a cell line cultured with this compound. Mass isotopomers represent the different masses of a molecule due to the incorporation of heavy isotopes. M+0 is the unlabeled molecule, M+1 has one deuterium atom, M+2 has two, and so on. This data would typically be acquired using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

| Metabolite | Mass Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - this compound Labeled |

| Ribose-5-Phosphate | M+0 | 99.1 | 10.5 |

| M+1 | 0.8 | 5.3 | |

| M+2 | 0.1 | 84.2 | |

| Fructose-6-Phosphate | M+0 | 98.9 | 75.4 |

| M+1 | 1.0 | 15.6 | |

| M+2 | 0.1 | 9.0 | |

| Glyceraldehyde-3-P | M+0 | 99.2 | 80.1 |

| M+1 | 0.7 | 18.7 | |

| M+2 | 0.1 | 1.2 | |

| Lactate | M+0 | 99.0 | 88.3 |

| M+1 | 0.9 | 10.2 | |

| M+2 | 0.1 | 1.5 | |

| Ribose in RNA | M+0 | 99.1 | 15.8 |

| M+1 | 0.8 | 6.1 | |

| M+2 | 0.1 | 78.1 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A rigorous and reproducible protocol is essential for successful stable isotope tracing studies. The following section outlines a comprehensive methodology for a this compound labeling experiment.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The specific cell number will depend on the cell type and the sensitivity of the mass spectrometer.

-

Media Formulation: Prepare custom culture medium lacking standard ribose. For the labeling experiment, supplement this medium with a known concentration of this compound. The optimal concentration should be determined empirically but a starting point could be the physiological concentration of ribose or a concentration similar to that used for glucose in other labeling studies (e.g., 2-10 mM).

-

Isotopic Steady State: To measure metabolic fluxes, it is often necessary for the isotopic labeling of intracellular metabolites to reach a steady state. The time to reach steady state varies between metabolites and cell types. A time-course experiment (e.g., collecting samples at 0, 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal labeling duration.[3]

Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

-

Quenching: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as 80:20 methanol:water, pre-chilled to -80°C.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Lyse the cells by vortexing or sonication. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.

-

Sample Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

Mass Spectrometry Analysis

GC-MS is a common technique for analyzing the mass isotopomer distributions of central carbon metabolites.

-

Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. Derivatize the dried metabolites to make them volatile for GC analysis. A common method is methoximation followed by silylation.

-

GC-MS Parameters:

-

Gas Chromatograph: Use a suitable column for separating polar metabolites (e.g., a DB-5ms column).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

-

Oven Program: Develop a temperature gradient that effectively separates the metabolites of interest.

-

Mass Spectrometer: Operate the mass spectrometer in either scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific mass isotopomers.

-

-

Data Acquisition: Collect the mass spectra for all detectable metabolites. The fragmentation patterns of derivatized sugars like ribose will be crucial for analysis.[4][5]

Data Analysis and Flux Calculation

-

Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ²⁹Si) to accurately determine the incorporation of the deuterium label.

-

Metabolic Flux Analysis (MFA): Use software packages (e.g., INCA, Metran) to fit the corrected mass isotopomer distribution data to a metabolic network model. This computational analysis will provide quantitative values for the intracellular metabolic fluxes.[6]

Experimental and Logical Workflows

Visualizing the experimental and logical flows can aid in the design and interpretation of this compound tracing studies.

The production of NADPH via the oxidative PPP is a key outcome of pentose phosphate pathway activity. While this compound primarily traces the non-oxidative branch, its metabolism influences the overall state of central carbon metabolism and can indirectly provide insights into NADPH-dependent processes.

Conclusion

The use of this compound as an isotopic tracer holds significant potential for advancing our understanding of central carbon metabolism. By providing a direct window into the non-oxidative pentose phosphate pathway, this approach can complement studies using more traditional tracers like ¹³C-glucose. This guide offers a comprehensive framework for researchers to design, execute, and interpret experiments using this compound. As with any novel methodology, careful optimization and validation will be paramount to generating robust and meaningful data. The insights gained from such studies will be invaluable for fields ranging from basic metabolic research to drug development and cancer biology.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

D-Ribose-d-2 as a Probe for Studying Nucleotide Salvage Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of using deuterium-labeled D-Ribose (D-Ribose-d-2) as a metabolic probe to investigate nucleotide salvage pathways. The guide is intended for researchers in academia and industry who are focused on oncology, metabolic disorders, and the development of targeted therapeutics.

Introduction: The Duality of Nucleotide Synthesis

Nucleotides are fundamental biological molecules, serving as the building blocks for DNA and RNA, carriers of chemical energy (e.g., ATP), and components of essential cofactors.[1] Cells employ two primary strategies for their synthesis: the de novo pathway and the salvage pathway.[1][2]

-

De Novo Synthesis: This pathway constructs nucleotides from simple precursors, including amino acids, CO2, and ribose-5-phosphate. It is an energy-intensive process, requiring significant ATP investment.[3][4]

-

Salvage Pathway: This highly efficient pathway recycles pre-existing nucleobases and nucleosides that result from the degradation of DNA and RNA.[1][5] It is crucial in specific tissues with limited de novo capacity and is increasingly recognized as a vital contributor to nucleotide pools in proliferating cancer cells.[2][3]

Given the reliance of many cancer types on salvage pathways for survival and proliferation, enzymes within this pathway have become attractive targets for drug development. To effectively study these pathways and the efficacy of potential inhibitors, robust methods for tracing metabolic flux are required. Stable isotope tracers, coupled with mass spectrometry, provide a powerful platform for this purpose. This compound, a non-radioactive, deuterated version of the core sugar component of nucleotides, emerges as a potent and specific probe for elucidating the activity of nucleotide salvage pathways.

Principle of the Method: Tracing the Fate of Ribose

The use of this compound as a tracer hinges on its direct entry into the central ribose phosphate pool. Exogenously supplied D-ribose can bypass the initial, rate-limiting steps of the de novo pentose phosphate pathway (PPP).[6][7] Once inside the cell, it is phosphorylated by ribokinase to form D-ribose-5-phosphate (R5P).[8] This labeled R5P is then converted into phosphoribosyl pyrophosphate (PRPP), a critical intermediate that serves as the ribose donor for both synthesis routes.[6][9]

By feeding cells this compound and analyzing the incorporation of deuterium into the ribose moiety of downstream nucleotides (e.g., AMP, GMP, UMP, CMP) and nucleic acids (RNA and DNA), one can quantify the contribution of exogenous ribose to these pools. The key advantage of this approach is the ability to directly measure the flux of the ribose component, which is central to the salvage process where a pre-formed base is attached to an activated ribose unit (PRPP).

Distinguishing Salvage from De Novo Synthesis

While labeled PRPP is used by both pathways, this compound tracing can be used to infer the relative activity of the salvage pathway. When a cell predominantly uses the salvage pathway, there is a direct and rapid incorporation of the this compound label into the nucleotide pool as it combines with unlabeled, recycled nucleobases. In contrast, the de novo pathway involves the multi-step assembly of the base onto the ribose scaffold. The kinetics and extent of label incorporation can thus reflect the primary route of synthesis. For more definitive separation, dual-labeling strategies can be employed, such as using this compound in combination with ¹⁵N-labeled amino acids (e.g., glutamine, glycine), which are specific precursors for the de novo synthesis of the base rings.

Experimental Protocols

The following section outlines a general methodology for conducting a stable isotope tracing experiment using this compound to probe nucleotide salvage activity.

Materials and Reagents

-

This compound (e.g., D-Ribose-1-d, D-Ribose-2-d, etc.)

-

Cell culture medium (e.g., DMEM, RPMI-1640), dialyzed FBS

-

Phosphate-Buffered Saline (PBS)

-

Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C

-

LC-MS grade water and acetonitrile

-

Internal standards (e.g., ¹³C,¹⁵N-labeled nucleotides)

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they remain in the exponential growth phase throughout the experiment.

-

Medium Preparation: Prepare labeling medium by supplementing base medium (lacking glucose and ribose, if possible) with a known concentration of this compound and dialyzed FBS. The concentration of the tracer should be optimized based on cell type and experimental goals.

-

Labeling: After cells have adhered, replace the standard growth medium with the pre-warmed this compound labeling medium.

-

Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to capture the dynamics of label incorporation. Steady-state labeling in nucleotides is often approached within 24 hours.

Metabolite Extraction

-

Quenching: Aspirate the labeling medium and quickly wash the cells once with ice-cold PBS to remove extracellular tracer.

-

Metabolism Quenching: Immediately add a sufficient volume of -80°C 80% methanol to the culture dish to cover the cell monolayer. This step simultaneously quenches enzymatic activity and lyses the cells.

-

Scraping and Collection: Place the dish on dry ice and use a cell scraper to detach the cells into the methanol solution. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume of LC-MS grade water or a buffer compatible with the chromatography method.

-

Chromatography: Separate the nucleotides using reverse-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) on a high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) operating in negative ion mode.

-

Data Acquisition: Use a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to monitor the mass-to-charge ratios (m/z) of the unlabeled (M+0) and deuterated (M+n, where n is the number of deuterium atoms) forms of the nucleotides of interest.

Data Presentation and Interpretation

The primary output of the LC-MS/MS analysis is the abundance of different isotopologues for each nucleotide. This data should be corrected for the natural abundance of stable isotopes before calculating the fractional enrichment, which represents the proportion of the metabolite pool that is labeled with the tracer.

Fractional Enrichment (%) = [Σ (Labeled Isotopologue Intensities) / Σ (All Isotopologue Intensities)] * 100

The quantitative data should be organized into clear tables to facilitate comparison across different experimental conditions, cell lines, or time points.

Table 1: Illustrative Fractional Enrichment of ATP from this compound (M+2) after 24 hours (Note: Data are hypothetical examples for illustrative purposes.)

| Cell Line | Condition | Mean Fractional Enrichment (%) | Standard Deviation |

| Cancer Line A | Vehicle Control | 25.4 | 2.1 |

| Cancer Line A | Salvage Inhibitor X | 10.2 | 1.5 |

| Cancer Line B | Vehicle Control | 45.8 | 3.5 |

| Cancer Line B | Salvage Inhibitor X | 18.5 | 2.8 |

| Normal Fibroblast | Vehicle Control | 8.1 | 0.9 |

Table 2: Illustrative Time-Course of this compound (M+2) Incorporation into GMP (Note: Data are hypothetical examples for illustrative purposes.)

| Time Point (Hours) | Cancer Line A - Enrichment (%) | Cancer Line B - Enrichment (%) |

| 0 | 0.0 | 0.0 |

| 2 | 5.6 | 12.3 |

| 4 | 10.1 | 22.5 |

| 8 | 18.9 | 38.1 |

| 24 | 24.5 | 44.2 |

These tables allow for direct assessment of the reliance on exogenous ribose for nucleotide synthesis. A significant decrease in fractional enrichment upon treatment with a salvage pathway inhibitor, for example, would strongly suggest that the drug is hitting its intended target and that the salvage pathway is a major contributor to the nucleotide pool in that cell line.

Applications in Research and Drug Development

-

Target Validation: Quantify the impact of genetic knockdown or pharmacological inhibition of salvage pathway enzymes (e.g., APRT, HGPRT, TK1) on nucleotide synthesis.

-

Mechanism of Action Studies: Elucidate how novel therapeutics impact central carbon metabolism and nucleotide production.

-

Drug Resistance: Investigate whether cancer cells develop resistance to de novo pathway inhibitors (like methotrexate) by upregulating their salvage pathways.

-

Basic Research: Probe the fundamental metabolic wiring of different tissues and cell types, comparing the contributions of salvage versus de novo synthesis in various physiological and pathological states.

Conclusion

This compound is a powerful, yet underutilized, probe for the direct investigation of nucleotide salvage pathways. Its ability to enter the ribose phosphate pool directly provides a clear and quantifiable measure of the flux from exogenous sources into the synthesis of essential biomolecules. By employing the robust methodologies of stable isotope tracing and mass spectrometry, researchers can gain critical insights into the metabolic dependencies of cells, facilitating the development of next-generation therapeutics that target these crucial pathways.

References

- 1. zoologytalks.com [zoologytalks.com]

- 2. differencebetween.com [differencebetween.com]

- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pediaa.com [pediaa.com]

- 5. quora.com [quora.com]

- 6. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The influence of D-ribose ingestion and fitness level on performance and recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribose - Wikipedia [en.wikipedia.org]

- 9. Pathways for alpha-D-ribose utilization for nucleobase salvage and 5-fluorouracil activation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Keystone of Genetics and Bioenergetics: A Technical Guide to the Fundamental Differences Between D-Ribose and 2-Deoxy-D-Ribose

For Immediate Release

Palo Alto, CA – November 8, 2025 – In the intricate world of molecular biology and drug development, the subtle yet profound differences between D-Ribose and 2-Deoxy-D-Ribose form the very foundation of genetic information and cellular energy. This technical guide provides an in-depth exploration of the core distinctions between these two pentose sugars, offering a critical resource for researchers, scientists, and professionals in drug development. This document elucidates their structural, chemical, and biological disparities, presents comparative quantitative data, details key experimental methodologies, and visualizes complex biological pathways and experimental workflows.

Core Structural and Physicochemical Distinctions

The primary and most critical difference between D-Ribose and 2-Deoxy-D-Ribose lies in the substitution at the 2' carbon position of the furanose ring. In D-Ribose, a hydroxyl (-OH) group is present, whereas 2-Deoxy-D-Ribose, as its name implies, lacks this oxygen atom, featuring a hydrogen (-H) atom instead.[1][2] This seemingly minor alteration has profound consequences for the stability, structure, and function of the macromolecules they form, namely Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA).

The presence of the 2'-hydroxyl group in ribose makes RNA more susceptible to hydrolysis, rendering it less stable than DNA.[3] This inherent instability is advantageous for RNA's role as a transient messenger molecule. Conversely, the greater stability of DNA, due to the absence of the reactive 2'-hydroxyl group, makes it the ideal molecule for the long-term storage of genetic information.[1]

Quantitative Physicochemical Properties

A summary of the key quantitative differences between D-Ribose and 2-Deoxy-D-Ribose is presented in the table below.

| Property | D-Ribose | 2-Deoxy-D-Ribose |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₄ |

| Molar Mass | 150.13 g/mol [4][5] | 134.13 g/mol [6][7] |

| Melting Point | 88-92 °C[4][8] | 89-90 °C[6][9][10] |

| Sugar Pucker Preference | North (C3'-endo)[11][12] | South (C2'-endo)[11][13] |

Conformational Dynamics: The Sugar Pucker

The conformation of the furanose ring, known as the "sugar pucker," is a critical determinant of nucleic acid structure. The ring is not planar and can adopt various puckered conformations, primarily distinguished as "North" (C3'-endo) and "South" (C2'-endo).[12][13]

-

D-Ribose in RNA predominantly adopts the North (C3'-endo) conformation. This puckering is a defining feature of A-form helices, which are characteristic of double-stranded RNA.[11][12]

-

2-Deoxy-D-Ribose in DNA favors the South (C2'-endo) conformation, which is characteristic of the B-form double helix, the most common form of DNA in a physiological environment.[11][13]

The energy barrier between these two conformations is significant, and the preference of each sugar for a specific pucker is a key factor in the distinct helical structures of RNA and DNA.[11]

Divergent Biological Roles

Beyond their fundamental roles in the structure of genetic material, D-Ribose and 2-Deoxy-D-Ribose participate in distinct and vital biological processes.

D-Ribose: The Currency of Cellular Energy

D-Ribose is a central component of adenosine triphosphate (ATP), the primary energy currency of the cell. It is synthesized via the pentose phosphate pathway and is crucial for replenishing cellular energy stores. Supplemental D-ribose has been investigated for its potential to improve athletic performance, reduce muscle fatigue, and support cardiovascular health by enhancing ATP production.[5]

2-Deoxy-D-Ribose: Beyond the Blueprint of Life

While its primary role is as a cornerstone of DNA, emerging research has unveiled novel biological activities of 2-Deoxy-D-Ribose. It has been shown to play a role in:

-

Angiogenesis: 2-Deoxy-D-Ribose can stimulate the formation of new blood vessels by upregulating the production of Vascular Endothelial Growth Factor (VEGF).[14][15] This has significant implications for wound healing and regenerative medicine.

-

Apoptosis: Studies have indicated that 2-Deoxy-D-Ribose can induce programmed cell death (apoptosis) in certain cell types, a process that is being explored for its potential therapeutic applications.[16][17]

Experimental Protocols for Differentiation and Analysis

The distinct physicochemical properties of D-Ribose and 2-Deoxy-D-Ribose allow for their separation and identification using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D-Ribose and 2-Deoxy-D-Ribose in a sample.

Methodology:

-

Sample Preparation: Samples are hydrolyzed (if necessary) to release monosaccharides, neutralized, and filtered. An internal standard (e.g., a different sugar not present in the sample) is added for accurate quantification.[18]

-

Derivatization (Optional but Recommended): To enhance detection, especially with UV detectors, the sugars are derivatized with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP).[18]

-

Chromatographic Separation: The derivatized sugars are injected into an HPLC system equipped with a suitable column, typically a C18 reversed-phase column.[18][19]

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is commonly used to elute the sugars.[18]

-

Detection: Detection is achieved using a UV detector (for derivatized sugars) or a refractive index (RI) detector.[20]

-

Quantification: The concentration of each sugar is determined by comparing its peak area to that of the internal standard and a calibration curve generated from known standards.[18]

Mass Spectrometry (MS)

Objective: To identify and differentiate D-Ribose and 2-Deoxy-D-Ribose based on their mass-to-charge ratio.

Methodology:

-

Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the sugar molecules with minimal fragmentation.[21][22]

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Due to their different molecular weights (150.13 g/mol for Ribose and 134.13 g/mol for Deoxyribose), they will produce distinct signals.

-

Tandem MS (MS/MS): For structural confirmation, tandem mass spectrometry can be employed. The parent ions are fragmented, and the resulting fragmentation patterns can be used to confirm the identity of each sugar.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between D-Ribose and 2-Deoxy-D-Ribose based on their unique chemical environments.

Methodology:

-

Sample Preparation: The sugar sample is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each sugar. The most significant difference will be observed in the region of the 2' proton. In 2-Deoxy-D-Ribose, the absence of the hydroxyl group at the 2' position results in a different chemical shift and splitting pattern for the H2' proton compared to D-Ribose.[24]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will also show a clear difference in the chemical shift of the C2' carbon, which is directly bonded to either a hydroxyl group (in Ribose) or a hydrogen atom (in Deoxyribose).[25]

Experimental Workflows

Enzymatic Synthesis of Ribose-1-Phosphate and 2-Deoxy-Ribose-1-Phosphate

This workflow outlines a highly efficient method for the synthesis of the phosphorylated forms of these sugars, which are key intermediates in nucleoside metabolism.[26][27]

References

- 1. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]

- 5. D-Ribose(50-69-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]